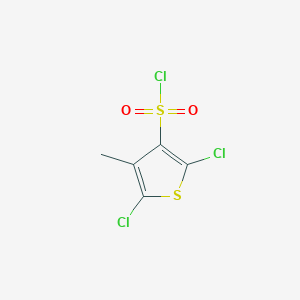

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride

Vue d'ensemble

Description

2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, also known as DMTSC, is a synthetic compound with a molecular weight of 265.57 . It is commonly used in various fields of research and industry due to its unique physical and chemical properties.

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C5H3Cl3O2S2/c1-2-3 (12 (8,9)10)5 (7)11-4 (2)6/h1H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 265.57 . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Synthesis of Polymer and Membrane Materials

- Proton Exchange Membranes for Fuel Cells: A study detailed the synthesis of high molecular weight poly(2,5-benzophenone) derivatives via nickel-catalyzed coupling polymerization of 2,5-dichloro-4′-substituted benzophenones, a process closely related to the use of sulfonyl chloride derivatives in polymer synthesis. These polymers were sulfonated to introduce sulfonic acid moieties, aiming to enhance their proton conductivity, a crucial property for applications in fuel cells (Ghassemi & Mcgrath, 2004).

Synthesis of Antiviral Compounds

- Antiviral Activity of Sulfonamide Derivatives: Another study focused on the synthesis of N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain compounds' antiviral properties against tobacco mosaic virus. This indicates the potential of sulfonyl chloride derivatives in synthesizing biologically active compounds (Chen et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition of Metals: Research on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic media, illustrating the potential of thiophene derivatives in protecting metals against corrosion. This suggests that sulfonyl chloride derivatives could be key in synthesizing compounds with applications in materials protection (Lagrenée et al., 2002).

Synthesis of Organic Materials

- Functional Aromatic Multisulfonyl Chlorides: A comprehensive study on the synthesis of functional aromatic multisulfonyl chlorides, including those with acetophenone and sulfonyl chloride groups, showcases the broad utility of sulfonyl chlorides in creating complex organic molecules. These compounds serve as building blocks in synthesizing dendritic and other complex organic molecules, indicating their importance in materials science and organic chemistry (Percec et al., 2001).

Propriétés

IUPAC Name |

2,5-dichloro-4-methylthiophene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSFHYOUCDSGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

amine](/img/structure/B2650837.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)

![[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2650848.png)